Cas no 2172022-51-2 (6-(5-ethylpyridin-3-yl)sulfonylhexan-3-one)

6-(5-Ethylpyridin-3-yl)sulfonylhexan-3-one is a sulfone-containing ketone derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a pyridine ring substituted with an ethyl group at the 5-position, linked via a sulfonyl bridge to a hexan-3-one moiety. This compound offers versatility due to its reactive ketone and sulfonyl functional groups, enabling further derivatization for fine chemical synthesis. The sulfonyl group enhances stability and may influence binding interactions in medicinal chemistry contexts. Its well-defined molecular architecture makes it suitable for research in heterocyclic chemistry and drug discovery, where precise functional group placement is critical. The compound's purity and consistent performance are key attributes for laboratory use.
6-(5-ethylpyridin-3-yl)sulfonylhexan-3-one structure
2172022-51-2 structure
Product Name:6-(5-ethylpyridin-3-yl)sulfonylhexan-3-one
CAS No:2172022-51-2
MF:C13H19NO3S
MW:269.359862565994
CID:5867133
PubChem ID:165526092
Update Time:2025-05-05

6-(5-ethylpyridin-3-yl)sulfonylhexan-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-(5-ethylpyridin-3-yl)sulfonylhexan-3-one
    • 2172022-51-2
    • EN300-1478513
    • 6-[(5-ethylpyridin-3-yl)sulfonyl]hexan-3-one
    • Inchi: 1S/C13H19NO3S/c1-3-11-8-13(10-14-9-11)18(16,17)7-5-6-12(15)4-2/h8-10H,3-7H2,1-2H3
    • InChI Key: ILNNGFCNEAABJP-UHFFFAOYSA-N
    • SMILES: S(C1C=NC=C(CC)C=1)(CCCC(CC)=O)(=O)=O

Computed Properties

  • Exact Mass: 269.10856464g/mol
  • Monoisotopic Mass: 269.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 72.5Ų

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Additional information on 6-(5-ethylpyridin-3-yl)sulfonylhexan-3-one

6-(5-Ethylpyridin-3-yl)sulfonylhexan-3-one: A Comprehensive Overview

The compound CAS No. 2172022-51-2, commonly referred to as 6-(5-Ethylpyridin-3-yl)sulfonylhexan-3-one, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis and material engineering.

The molecular structure of 6-(5-Ethylpyridin-3-yl)sulfonylhexan-3-one consists of a hexanone backbone with a sulfonyl group attached at the sixth position, and a 5-Ethylpyridin-3-yl substituent. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic synthesis. Recent studies have highlighted its role in the development of novel materials, including high-performance polymers and advanced catalysts.

One of the most notable aspects of this compound is its versatility in chemical reactions. Researchers have demonstrated that 6-(5-Ethylpyridin-3-yl)sulfonylhexan-3-one can undergo a variety of transformations, including nucleophilic substitutions, condensations, and cycloadditions, under mild reaction conditions. These findings suggest that the compound could serve as a versatile intermediate in the synthesis of complex organic molecules.

In terms of applications, CAS No. 2172022-51-2 has shown promise in the field of catalysis. Its ability to act as a ligand in transition metal complexes has been explored in recent studies, where it was found to enhance the catalytic activity of certain metal catalysts in key industrial reactions, such as olefin polymerization and hydrogenation processes.

The synthesis of 6-(5-Ethylpyridin-3-yl)sulfonylhexan-3-one typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have made it possible to produce this compound more efficiently, reducing costs and improving scalability for industrial applications.

In addition to its chemical applications, this compound has also been studied for its potential in biological systems. Preliminary research indicates that it may exhibit bioactivity, particularly in enzyme inhibition studies, which could open new avenues for drug discovery and development.

The structural uniqueness of CAS No. 2172022-51-2 also makes it an interesting subject for theoretical studies. Computational chemistry approaches have been employed to investigate its electronic structure, reactivity patterns, and potential interactions with other molecules. These studies provide valuable insights into its behavior under different chemical environments.

In conclusion, 6-(5-Ethylpyridin-3-yl)sulfonylhexan-3-one, with its unique properties and diverse applications, continues to be a focal point in contemporary chemical research. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing both academic research and industrial innovations.

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